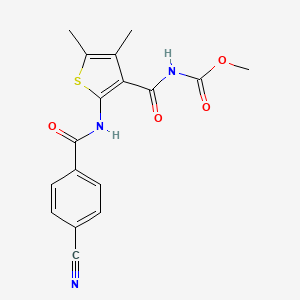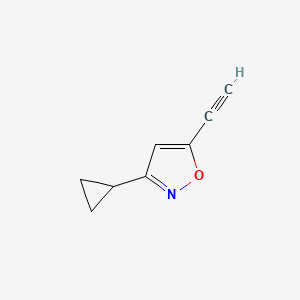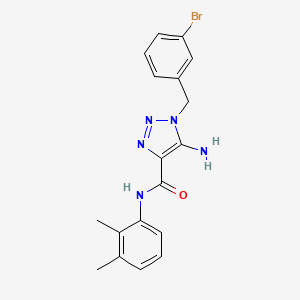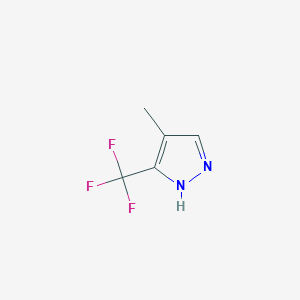![molecular formula C16H20ClNO2 B2621581 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide CAS No. 2320506-03-2](/img/structure/B2621581.png)
2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide, also known as OCPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. One study found that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide inhibited the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in inflammation and cell survival. Another study suggested that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide might activate the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been shown to have various biochemical and physiological effects. One study found that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide decreased the levels of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), in a mouse model of acute lung injury. Another study demonstrated that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide reduced the infarct size and improved neurological function in a rat model of cerebral ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide in lab experiments is its high purity and high yield synthesis method. This ensures that the results obtained from experiments using 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide are reliable and reproducible. However, a limitation of using 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is its limited solubility in water, which might affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide. One area of interest is the development of novel drug delivery systems to improve its solubility and bioavailability. Another area of interest is the investigation of its potential therapeutic applications in other diseases, such as cancer and autoimmune diseases. Additionally, further studies are needed to elucidate its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide involves the reaction of 4-chlorobenzoyl chloride with 7-oxaspiro[3.5]nonan-1-amine in the presence of a base, followed by acetylation of the resulting product with acetic anhydride. This method has been optimized to yield high purity and high yield of 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been investigated for its potential therapeutic applications in various diseases. One study found that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide exhibited potent anti-inflammatory effects in a mouse model of acute lung injury. Another study demonstrated that 2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide had neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c17-13-3-1-12(2-4-13)11-15(19)18-14-5-6-16(14)7-9-20-10-8-16/h1-4,14H,5-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNYMQBACDKRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CC3=CC=C(C=C3)Cl)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,4-dichlorobenzyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2621498.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2621500.png)
![3-[[2-[(2-Fluorophenyl)methyl]pyrazol-3-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2621501.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B2621503.png)
![(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2621505.png)


![9-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2621511.png)



![2-Chloro-1-[2-(piperidin-1-yl)-1,3-thiazol-4-yl]ethan-1-one hydrochloride](/img/structure/B2621516.png)
![2-(2,4-dichlorophenoxy)-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2621517.png)
![N-(2-(dimethylamino)-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2621520.png)